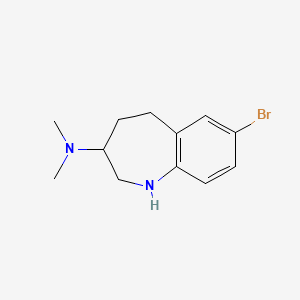
7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine” is a chemical compound with the CAS number 2031269-43-7 . It has a molecular weight of 269.19 and a molecular formula of C12H17BrN2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Chemistry and Biological Activity of 3-Benzazepines
3-Benzazepines, including compounds structurally similar to 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine, have been studied for their diverse biological activities. Research has highlighted their cytotoxic properties against human leukemia cells, with specific compounds demonstrating significant activity. Additionally, these compounds have been found to interact with DNA and inhibit multidrug resistance in cancer cells, suggesting potential applications in chemotherapy. The structure-activity relationships explored in these studies provide insights into the molecular basis of their biological effects and potential therapeutic applications Kawase, Saito, & Motohashi, 2000.
Role of Amine Activators in Acrylic Bone Cements
Amine activators, including those structurally related to the compound , play a crucial role in the curing of acrylic resins used in medical applications such as bone cements. The review discusses the kinetics and mechanism of the curing process facilitated by tertiary aromatic amines and highlights the importance of considering toxicity and environmental stability in the development of new activators. This knowledge is vital for improving the safety and effectiveness of acrylic bone cements used in medical procedures Vázquez, Levenfeld, & Román, 1998.
Environmental Fate of Benzodiazepines
Benzodiazepine derivatives, including those related to this compound, are emerging environmental contaminants due to their widespread use and persistence. This review addresses their occurrence in various water bodies, their removal during water treatment processes, and the identification of transformation products. The findings underscore the challenges in removing such compounds from the environment and the need for advanced treatment methods to mitigate their impact Kosjek et al., 2012.
Benzodiazepines as Antidepressants
The review explores the antidepressant efficacy of benzodiazepines, a class of compounds including structures similar to the one . By augmenting gamma-amino butyric acid (GABA) activity, these compounds have shown potential in treating depressive disorders, particularly in cases where traditional antidepressants are contraindicated or ineffective. This highlights an alternative mechanism of action for treating depression, diverging from the traditional focus on biogenic amine uptake or metabolism Petty et al., 1995.
Eigenschaften
IUPAC Name |
7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-15(2)11-5-3-9-7-10(13)4-6-12(9)14-8-11/h4,6-7,11,14H,3,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBUBMCKSGMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C=CC(=C2)Br)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2776087.png)
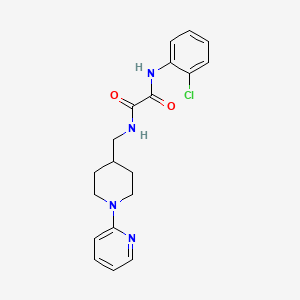
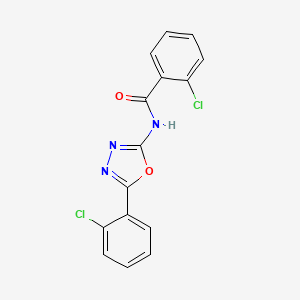
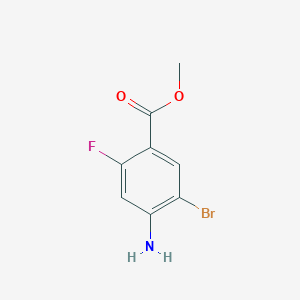
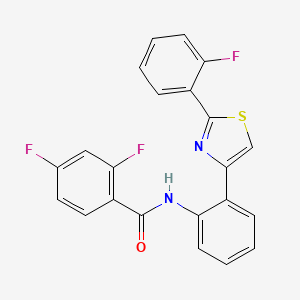
![(Z)-1-benzyl-3-(((3,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2776095.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2776096.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-phenylethanediamide](/img/structure/B2776097.png)
![(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2776102.png)
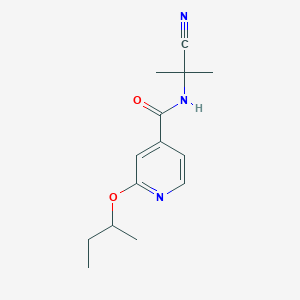
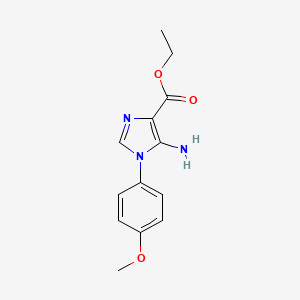
![2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid](/img/structure/B2776107.png)
![3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2776109.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2776110.png)